molecular formula C6H7NO2 B082915 2-(Hydroxymethyl)pyridin-3-ol CAS No. 14047-53-1

2-(Hydroxymethyl)pyridin-3-ol

Cat. No.: B082915
CAS No.: 14047-53-1
M. Wt: 125.13 g/mol
InChI Key: ZJRBRKUGRKKZOO-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H7NO2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the second carbon and a hydroxyl group (-OH) attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the hydroxymethylation of pyridin-3-ol. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Another method involves the reduction of 2-(Formyl)pyridin-3-ol using a reducing agent such as sodium borohydride. This reaction is typically conducted in an alcohol solvent, such as methanol or ethanol, at room temperature. The reduction process converts the formyl group (-CHO) into a hydroxymethyl group (-CH2OH), yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group (-CHO) using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

    Reduction: The compound can be reduced to 2-(Hydroxymethyl)pyridin-3-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group (-Cl).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide (MnO2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 2-(Formyl)pyridin-3-ol

    Reduction: 2-(Hydroxymethyl)pyridin-3-amine

    Substitution: 2-(Chloromethyl)pyridin-3-ol

Scientific Research Applications

2-(Hydroxymethyl)pyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)pyridin-3-ol is primarily based on its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, the aromatic pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

2-(Hydroxymethyl)pyridin-3-ol can be compared with other similar compounds, such as:

    Pyridin-3-ol: Lacks the hydroxymethyl group, making it less reactive in certain chemical transformations.

    2-(Formyl)pyridin-3-ol: Contains a formyl group instead of a hydroxymethyl group, making it more susceptible to reduction reactions.

    2-(Chloromethyl)pyridin-3-ol: Contains a chloro group instead of a hydroxymethyl group, making it more reactive in nucleophilic substitution reactions.

The presence of the hydroxymethyl group in this compound enhances its reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-6(9)2-1-3-7-5/h1-3,8-9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRBRKUGRKKZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161408
Record name 3-Hydroxypyridine-2-methanol
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14047-53-1
Record name 3-Hydroxy-2-pyridinemethanol
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Record name 3-Hydroxy-2-pyridinemethanol
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Record name 14047-53-1
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Record name 3-Hydroxypyridine-2-methanol
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Record name 3-hydroxypyridine-2-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-(Hydroxymethyl)pyridin-3-ol as revealed by its crystal structure?

A1: The crystal structure of this compound reveals several important features:

  • Intermolecular Hydrogen Bonding: The molecules form a network in the crystal lattice through O—H⋯N and O—H⋯O hydrogen bonds. [] This type of bonding influences the compound's physical properties like melting point and solubility.
  • π–π Stacking: Parallel pyridine rings of neighboring molecules exhibit π–π stacking interactions with a centroid-to-centroid distance of 3.7649 (12) Å. [] This type of interaction contributes to the molecule's stability in the solid state.

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